molecular formula C15H11Cl2NO6 B1679016 Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester CAS No. 26351-71-3

Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester

Cat. No.: B1679016
CAS No.: 26351-71-3
M. Wt: 372.2 g/mol
InChI Key: YHLOHJDPOCXQQD-UHFFFAOYSA-N
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Description

Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester is a chemical compound with the molecular formula C15H11Cl2NO6 and a molecular weight of 372.2 g/mol

Preparation Methods

The synthesis of Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester typically involves the esterification of 3-nitro-4-hydroxybenzyl alcohol with 2,4-dichlorophenoxyacetic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitro-4-hydroxybenzyl alcohol and 2,4-dichlorophenoxyacetic acid.

Scientific Research Applications

Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential antimicrobial properties, particularly against membrane-acting pathogens.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: It may be used in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with essential cellular processes in pathogens.

Comparison with Similar Compounds

Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester can be compared with other similar compounds such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications and mechanisms of action.

    3-Nitro-4-hydroxybenzyl alcohol: A precursor in the synthesis of the compound, with distinct chemical properties and uses.

    2,4-Dichlorophenol: A degradation product of 2,4-dichlorophenoxyacetic acid, with its own set of chemical reactions and applications.

Properties

CAS No.

26351-71-3

Molecular Formula

C15H11Cl2NO6

Molecular Weight

372.2 g/mol

IUPAC Name

(4-hydroxy-3-nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C15H11Cl2NO6/c16-10-2-4-14(11(17)6-10)23-8-15(20)24-7-9-1-3-13(19)12(5-9)18(21)22/h1-6,19H,7-8H2

InChI Key

YHLOHJDPOCXQQD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1COC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1COC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O

Appearance

Solid powder

Key on ui other cas no.

26351-71-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-nitro-4-hydroxybenzyl 2,4-dichlorophenoxyacetate
NK 2
NK-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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